molecular formula C17H15ClFNO B1325714 3'-Azetidinomethyl-2-chloro-4-fluorobenzophenone CAS No. 898771-99-8

3'-Azetidinomethyl-2-chloro-4-fluorobenzophenone

Cat. No.: B1325714
CAS No.: 898771-99-8
M. Wt: 303.8 g/mol
InChI Key: BACCFZDVJKKPCI-UHFFFAOYSA-N
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Description

3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone is a synthetic compound that belongs to the class of benzophenone derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone typically involves the reaction of 2-chloro-4-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the azetidine ring and the fluorine atom enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-16-10-14(19)5-6-15(16)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACCFZDVJKKPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643271
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-99-8
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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